7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one

Lipophilicity ADME Drug Design

7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one (CAS 1601069-28-6, molecular formula C₁₂H₁₃NO, MW 187.24 g/mol) belongs to the dihydroisoquinolinone class, a privileged scaffold in medicinal chemistry known for PARP inhibition and kinase modulation. The compound features a 7-ethyl substituent on the benzo ring and a 3-methyl group on the nitrogen-containing ring, yielding a calculated XLogP3 of 2.5, one rotatable bond, a topological polar surface area of 29.1 Ų, and a complexity index of 270.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B13196877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C=C(NC2=O)C
InChIInChI=1S/C12H13NO/c1-3-9-4-5-10-6-8(2)13-12(14)11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14)
InChIKeyLRKFFVGORYFGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one: Core Scaffold and Procurement-Relevant Physicochemical Profile


7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one (CAS 1601069-28-6, molecular formula C₁₂H₁₃NO, MW 187.24 g/mol) belongs to the dihydroisoquinolinone class, a privileged scaffold in medicinal chemistry known for PARP inhibition and kinase modulation [1]. The compound features a 7-ethyl substituent on the benzo ring and a 3-methyl group on the nitrogen-containing ring, yielding a calculated XLogP3 of 2.5, one rotatable bond, a topological polar surface area of 29.1 Ų, and a complexity index of 270 [1]. This substitution pattern differentiates it from the simpler 3-methyl-1,2-dihydroisoquinolin-1-one core and from other 7- or 3-substituted analogues in commercially available screening libraries.

Why 7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one Cannot Be Replaced by Generic Dihydroisoquinolinones


Dihydroisoquinolinone-based inhibitors are exquisitely sensitive to substituent identity and position; even minor alterations at the 7- or 3-position can shift lipophilicity by >0.5 logP units, change conformational entropy, and ablate target engagement [1][2]. The 7-ethyl-3-methyl combination is not represented in standard methyl-only or unsubstituted screening cores, meaning that generic substitution with a 3-methyl-1,2-dihydroisoquinolin-1-one or a 3,7-dimethyl analogue would yield a chemically distinct entity with different ADME and pharmacodynamic profiles [1]. For procurement decisions where SAR follow-up or focused library design is the objective, replacing this compound with an inadequately matched analogue risks losing the specific steric and lipophilic signature required for the biological hypothesis under investigation.

7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one: Quantitative Differentiation Evidence Against Closest Analogues


XLogP Lipophilicity Differential: 7-Ethyl-3-methyl versus 3-Methyl-1,2-dihydroisoquinolin-1-one

The target compound exhibits an XLogP3 of 2.5, compared to a value of 1.7 for the 7-unsubstituted analogue 3-methyl-1,2-dihydroisoquinolin-1-one [1]. The ΔXLogP = +0.8 represents a substantial increase in lipophilicity attributable to the 7-ethyl group, which is expected to enhance membrane permeability while also altering solubility and plasma protein binding.

Lipophilicity ADME Drug Design

Rotatable Bond Count: Conformational Flexibility Differentiates 7-Ethyl-3-methyl from 3-Methyl Core

The ethyl substituent at position 7 introduces one rotatable bond in the target compound, whereas the comparator 3-methyl-1,2-dihydroisoquinolin-1-one has zero rotatable bonds [1]. This single additional degree of torsional freedom can influence the entropic cost of binding and the conformational ensemble accessible to the ligand in solution.

Conformational Analysis Entropy Molecular Recognition

Molecular Weight and Heavy Atom Count: Steric Bulk Differential

The target compound carries a molecular weight of 187.24 g/mol with 14 heavy atoms, whereas the 7-unsubstituted comparator 3-methyl-1,2-dihydroisoquinolin-1-one has a molecular weight of 159.18 g/mol and 12 heavy atoms [1]. The addition of an ethyl group (+28 Da, +2 C atoms) increases the steric footprint, which can affect binding pocket complementarity and synthetic tractability.

Steric Bulk Molecular Size Binding Pocket Fit

Synthetic Complexity Index: A Quantitative Measure of Scaffold Elaboration

The molecular complexity index for 7-ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is 270, compared to 232 for the simpler 3-methyl-1,2-dihydroisoquinolin-1-one [1]. This 16.4% increase in complexity reflects the additional substitution pattern and correlates with greater synthetic investment, which can translate into higher novelty and reduced likelihood of prior art overlap in lead discovery programs.

Synthetic Accessibility Complexity Library Design

PARP Inhibition Scaffold Privilege: Class-Level SAR Rationale for 7-Substituted Dihydroisoquinolinones

Dihydroisoquinolinones constitute a core pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, with multiple patents and literature disclosures demonstrating that 7-substitution modulates potency and selectivity [1]. While no direct head-to-head enzymatic data for 7-ethyl-3-methyl-1,2-dihydroisoquinolin-1-one are publicly available, the 7-ethyl-3-methyl pattern represents a logical extension of the established 7-substituted dihydroisoquinolinone SAR space, and the compound is therefore a rational candidate for PARP-focused screening cascades.

PARP Inhibition Scaffold Privilege Kinase Inhibition

7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one: Evidence-Driven Application Scenarios for Procurement Decision-Making


Lead Optimization for PARP and Kinase Inhibitor Programs

The dihydroisoquinolinone core is a validated PARP pharmacophore, and the 7-ethyl-3-methyl pattern extends the accessible SAR space [1]. Given its distinct lipophilicity (XLogP 2.5) and steric profile, this compound is suitable as a starting point for medicinal chemistry campaigns targeting PARP-1, PARP-2, or related tankyrases, where substituent-dependent selectivity is critical.

ADME Probe Compound for 7-Substituted Dihydroisoquinolinone Series

The quantifiable +0.8 logP increase relative to the 3-methyl parent (XLogP 1.7) makes this compound a useful probe for studying the impact of 7-alkyl lipophilicity on membrane permeability, metabolic stability, and plasma protein binding in early drug discovery [1].

Chemical Biology Tool for 7-Ethyl-Dependent Target Engagement Studies

The unique combination of a 7-ethyl group and 3-methyl group provides a conformational profile (one rotatable bond) that differs from fully rigid or more flexible analogues, enabling structure-activity relationship studies that probe the entropic contribution of the 7-substituent to target binding [1].

Synthetic Methodology Development and Building Block Sourcing

With a complexity index of 270—16.4% higher than the 3-methyl parent—this compound serves as a challenging yet tractable substrate for developing new synthetic routes to 7-alkyl-3-methylisoquinolin-1-ones, addressing a gap in commercially available functionalized dihydroisoquinolinone building blocks [1].

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